Cas no 340809-54-3 (3-Methyl-6-(trifluoromethyl)-1H-pyrazolo[4,3-c]pyridine)
3-Methyl-6-(trifluoromethyl)-1H-pyrazolo[4,3-c]pyridine Chemical and Physical Properties
Names and Identifiers
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- 3-Methyl-6-(trifluoromethyl)-1H-pyrazolo[4,3-c]pyridine
- 1h-pyrazolo[4,3-c]pyridine,3-methyl-6-(trifluoromethyl)-
- AK671715
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- Inchi: 1S/C8H6F3N3/c1-4-5-3-12-7(8(9,10)11)2-6(5)14-13-4/h2-3H,1H3,(H,13,14)
- InChI Key: GKGONVYGANSEJZ-UHFFFAOYSA-N
- SMILES: FC(C1=CC2C(C=N1)=C(C)NN=2)(F)F
Computed Properties
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 5
- Heavy Atom Count: 14
- Rotatable Bond Count: 0
- Complexity: 218
- XLogP3: 1.8
- Topological Polar Surface Area: 41.6
3-Methyl-6-(trifluoromethyl)-1H-pyrazolo[4,3-c]pyridine Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Alichem | A029192075-5g |
3-Methyl-6-(trifluoromethyl)-1H-pyrazolo[4,3-c]pyridine |
340809-54-3 | 97% | 5g |
$2870.28 | 2023-09-02 | |
| Alichem | A029192075-10g |
3-Methyl-6-(trifluoromethyl)-1H-pyrazolo[4,3-c]pyridine |
340809-54-3 | 97% | 10g |
$3979.80 | 2023-09-02 | |
| Alichem | A029192075-25g |
3-Methyl-6-(trifluoromethyl)-1H-pyrazolo[4,3-c]pyridine |
340809-54-3 | 97% | 25g |
$5969.70 | 2023-09-02 | |
| Chemenu | CM289728-1g |
3-Methyl-6-(trifluoromethyl)-1H-pyrazolo[4,3-c]pyridine |
340809-54-3 | 97% | 1g |
$811 | 2021-08-18 | |
| Chemenu | CM289728-5g |
3-Methyl-6-(trifluoromethyl)-1H-pyrazolo[4,3-c]pyridine |
340809-54-3 | 97% | 5g |
$2181 | 2021-08-18 | |
| Chemenu | CM289728-1g |
3-Methyl-6-(trifluoromethyl)-1H-pyrazolo[4,3-c]pyridine |
340809-54-3 | 97% | 1g |
$811 | 2023-01-03 | |
| Chemenu | CM289728-5g |
3-Methyl-6-(trifluoromethyl)-1H-pyrazolo[4,3-c]pyridine |
340809-54-3 | 97% | 5g |
$2181 | 2023-01-03 |
3-Methyl-6-(trifluoromethyl)-1H-pyrazolo[4,3-c]pyridine Related Literature
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Dhamodaran Manikandan,S. Amirthapandian,I. S. Zhidkov,A. I. Kukharenko,S. O. Cholakh,Ramaswamy Murugan Phys. Chem. Chem. Phys., 2018,20, 6500-6514
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José M. Rivera,Mariana Martín-Hidalgo,Jean C. Rivera-Ríos Org. Biomol. Chem., 2012,10, 7562-7565
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Yang Xu,Min Wang,Donghui Wei,Rongqiang Tian,Zheng Duan,François Mathey Dalton Trans., 2019,48, 5523-5526
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Jianyao Huang,Dong Gao,Zhihui Chen,Weifeng Zhang Polym. Chem., 2021,12, 2471-2480
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Xiaofeng Lin RSC Adv., 2016,6, 9002-9006
Additional information on 3-Methyl-6-(trifluoromethyl)-1H-pyrazolo[4,3-c]pyridine
Recent Advances in the Study of 3-Methyl-6-(trifluoromethyl)-1H-pyrazolo[4,3-c]pyridine (CAS: 340809-54-3)
The compound 3-Methyl-6-(trifluoromethyl)-1H-pyrazolo[4,3-c]pyridine (CAS: 340809-54-3) has recently garnered significant attention in the field of chemical biology and pharmaceutical research. This heterocyclic compound, characterized by its pyrazolopyridine core and trifluoromethyl group, exhibits promising pharmacological properties, making it a subject of intense investigation for potential therapeutic applications. Recent studies have focused on its synthesis, structural optimization, and biological evaluation, particularly in the context of kinase inhibition and anti-inflammatory activity.
One of the key breakthroughs in the study of this compound is its role as a selective kinase inhibitor. Kinases are critical targets in the treatment of various diseases, including cancer and autoimmune disorders. Researchers have demonstrated that 3-Methyl-6-(trifluoromethyl)-1H-pyrazolo[4,3-c]pyridine exhibits high affinity and specificity for certain kinase isoforms, which could pave the way for the development of novel targeted therapies. Structural-activity relationship (SAR) studies have further elucidated the importance of the trifluoromethyl group in enhancing binding affinity and metabolic stability.
In addition to its kinase inhibitory properties, recent investigations have explored the anti-inflammatory potential of this compound. Preclinical studies have shown that it can modulate key inflammatory pathways, such as the NF-κB and MAPK signaling cascades, suggesting its utility in treating chronic inflammatory conditions. These findings are supported by in vitro and in vivo experiments, which have demonstrated significant reductions in pro-inflammatory cytokine levels and improved disease outcomes in animal models.
The synthesis of 3-Methyl-6-(trifluoromethyl)-1H-pyrazolo[4,3-c]pyridine has also been a focal point of recent research. Novel synthetic routes have been developed to improve yield and scalability, addressing previous challenges in large-scale production. These advancements are crucial for facilitating further pharmacological studies and potential clinical translation. Additionally, computational modeling and crystallographic studies have provided insights into the compound's binding modes and interactions with biological targets, offering a foundation for rational drug design.
Despite these promising developments, challenges remain in the clinical translation of 3-Methyl-6-(trifluoromethyl)-1H-pyrazolo[4,3-c]pyridine. Issues such as pharmacokinetic optimization, toxicity profiling, and formulation stability need to be addressed in future studies. However, the compound's unique structural features and demonstrated biological activities position it as a compelling candidate for further investigation. Ongoing research aims to expand its therapeutic applications and explore its potential in combination therapies.
In conclusion, the recent progress in understanding 3-Methyl-6-(trifluoromethyl)-1H-pyrazolo[4,3-c]pyridine underscores its potential as a versatile scaffold in drug discovery. The integration of synthetic chemistry, structural biology, and pharmacological studies has provided a comprehensive framework for its development. As research continues, this compound may emerge as a valuable tool in addressing unmet medical needs, particularly in oncology and inflammatory diseases.
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